3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol
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Overview
Description
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexene ring with two methyl substituents. It is primarily used in research and synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative, such as 3,5-dimethylcyclohex-3-en-1-one.
Amination: The cyclohexene derivative undergoes an amination reaction to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler compound with similar functional groups but lacking the cyclohexene ring.
3-Amino-1-cyclohexanol: Contains a cyclohexane ring but lacks the dimethyl and enone substituents.
Uniqueness
3-Amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol is unique due to its combination of a cyclohexene ring with dimethyl substituents and the presence of both amino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and synthesis .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-amino-1-(3,5-dimethylcyclohex-3-en-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5,8,10-11,13H,3-4,6-7,12H2,1-2H3 |
InChI Key |
QJBXSXHYAKPUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)C)C(CCN)O |
Origin of Product |
United States |
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